molecular formula C5H10N2O4Pt B12872964 Platinum, [ethanedioato(2-)-O,O'](1,3-propanediamine-N,N')- CAS No. 71418-09-2

Platinum, [ethanedioato(2-)-O,O'](1,3-propanediamine-N,N')-

Cat. No.: B12872964
CAS No.: 71418-09-2
M. Wt: 357.23 g/mol
InChI Key: JXDCDBQEQNUJPT-UHFFFAOYSA-N
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Description

Platinum, ethanedioato(2-)-O,O'- (CAS: 71418-09-2) is a platinum(II) complex featuring a 1,3-propanediamine ligand and an ethanedioate (oxalate) ligand . Structurally, it belongs to the family of cisplatin analogs but replaces cisplatin’s ammonia ligands with a 1,3-propanediamine backbone and substitutes chloride ligands with a bidentate oxalate group. The compound is synthesized via reaction of K₂[PtCl₄] with 1,3-propanediamine derivatives in aqueous media, followed by ligand substitution with oxalate .

Properties

CAS No.

71418-09-2

Molecular Formula

C5H10N2O4Pt

Molecular Weight

357.23 g/mol

IUPAC Name

3-azanidylpropylazanide;oxalic acid;platinum(2+)

InChI

InChI=1S/C3H8N2.C2H2O4.Pt/c4-2-1-3-5;3-1(4)2(5)6;/h4-5H,1-3H2;(H,3,4)(H,5,6);/q-2;;+2

InChI Key

JXDCDBQEQNUJPT-UHFFFAOYSA-N

Canonical SMILES

C(C[NH-])C[NH-].C(=O)(C(=O)O)O.[Pt+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Platinum, ethanedioato(2-)-O,O’- typically involves the reaction of platinum salts with ethanedioato and 1,3-propanediamine ligands under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Platinum, ethanedioato(2-)-O,O’- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of new coordination complexes .

Scientific Research Applications

Platinum, ethanedioato(2-)-O,O’- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Platinum, ethanedioato(2-)-O,O’- involves its interaction with target molecules, such as DNA in biological systems. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs .

Comparison with Similar Compounds

Key Observations :

  • Replacement of chloride (cisplatin) or iodide ([PtI₂(L2)]) with oxalate reduces ligand lability, which may slow hydrolysis and alter pharmacokinetics .

Antiproliferative Activity

Compound Cancer Cell Line (IC₅₀, μM) Selectivity Factor (IC₅₀ Hep/IC₅₀ Cancer) Reference
Target Compound Not reported Not reported
Oxaliplatin HCT-116: ~0.25 mmol/L Moderate (varies by cell line)
Cisplatin A549: 1.2–2.5 μM Low (nephrotoxicity limits selectivity)
[PtI₂(L2)] Complex 6 HOS: 0.5 μM; Caco-2: 0.8 μM 10–24 (high selectivity)

Key Observations :

  • Oxaliplatin’s IC₅₀ in colorectal cancer (HCT-116) is ~0.25 mmol/L, indicating lower potency compared to iodido complexes like [PtI₂(L2)] (IC₅₀ = 0.5–0.8 μM) .

Toxicity and Selectivity

  • Target Compound: No direct toxicity data are available. However, platinum complexes with 1,3-propanediamine ligands (e.g., [PtI₂(L2)]) exhibit higher toxicity to normal hepatocytes (Hep) than cisplatin but maintain favorable selectivity in cancer cells .
  • Oxaliplatin: Known for dose-limiting neurotoxicity and hypersensitivity risks .
  • Cisplatin : Nephrotoxic and myelosuppressive, with narrow therapeutic indices .

DNA Interaction and Adduct Formation

  • Target Compound : Likely forms intra-strand DNA crosslinks similar to cisplatin and oxaliplatin, but the 1,3-propanediamine ligand may alter adduct geometry or stability .
  • Oxaliplatin : Generates bulkier DNA adducts due to its cyclohexanediamine ligand, hindering repair mechanisms and enhancing cytotoxicity .
  • Cisplatin : Primarily forms 1,2-intrastrand adducts, which are less effective in evading DNA repair .

Contradictions :
While suggests similar adducts yield comparable biological effects, the ligand structure in the target compound could lead to unique adduct conformations with divergent pharmacological outcomes .

Pharmacokinetics and Drug Interactions

  • The ethanedioate ligand may improve aqueous solubility compared to iodido or chlorido complexes, enhancing bioavailability .
  • Oxaliplatin interacts with B-vitamins (e.g., thiamine, riboflavin), reducing therapeutic efficacy via complexation . The target compound’s 1,3-propanediamine ligand might exhibit distinct binding behavior with biomolecules, necessitating further study .

Biological Activity

The compound Platinum, ethanedioato(2-)-O,O' is a platinum-based complex that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Platinum Complexes

Platinum complexes are widely recognized for their anticancer properties, with cisplatin being the most notable example. These compounds typically exert their effects by forming covalent bonds with DNA, leading to cellular apoptosis. The specific compound incorporates a unique ligand structure that may enhance its biological efficacy compared to traditional platinum drugs.

The biological activity of platinum complexes like Platinum, ethanedioato(2-)-O,O' is primarily attributed to their ability to interact with DNA. The following mechanisms are proposed:

  • Covalent Binding : The platinum atom forms covalent bonds with DNA bases, particularly guanine, which disrupts the normal structure and function of DNA.
  • Induction of Apoptosis : By damaging DNA, these complexes trigger apoptotic pathways in cancer cells.
  • Modulation of Polyamine Function : This compound can act as a modulator of polyamine metabolism, which is crucial for cell growth and differentiation.

Case Studies and Experimental Data

  • Anticancer Activity : Studies have shown that platinum complexes can be designed to enhance their uptake in cancer cells. For instance, the incorporation of polyamine ligands has been reported to improve the cytotoxic effects against various cancer cell lines. A study indicated that such modifications could lead to enhanced selectivity and reduced toxicity compared to conventional agents like cisplatin .
  • Toxicity Profiles : The safety profile of platinum complexes is critical for their therapeutic application. Research indicates that modifications to the ligand structure can significantly affect the toxicity of these compounds. For example, some studies have suggested that certain platinum-polyamine complexes exhibit lower nephrotoxicity while maintaining or enhancing anticancer efficacy .
  • Clinical Trials : Various platinum-based drugs are currently undergoing clinical trials. For instance, compounds like ProLindac have shown promising results in Phase II trials against multiple cancer types, including ovarian and breast cancers .

Data Table: Comparison of Platinum Anticancer Agents

Compound NameCAS NumberMechanism of ActionDevelopment PhaseToxicity Profile
Cisplatin15663-27-1Covalent binding to DNAClinically approvedNephrotoxicity
Carboplatin41575-94-4Covalent binding to DNAClinically approvedReduced nephrotoxicity
ProLindacN/ApH-sensitive release mechanismPhase IILower acute neurotoxicity
Platinum Complex (Ethylene)N/AModulation of polyamine functionPreclinicalVaries based on ligand structure

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